molecular formula C18H19N B029630 1-Cyanomethyl-4-cyclohexylnaphthalene CAS No. 71109-05-2

1-Cyanomethyl-4-cyclohexylnaphthalene

Cat. No.: B029630
CAS No.: 71109-05-2
M. Wt: 249.3 g/mol
InChI Key: ZYWCDYMAGYWNQV-UHFFFAOYSA-N
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Description

1-Cyanomethyl-4-cyclohexylnaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

Synthesis of Heterocycles:

  • The chemistry of certain naphthalene derivatives serves as a privileged scaffold in the synthesis of various heterocyclic compounds. These derivatives have been explored for their reactivity and applications in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. This area of research indicates the potential utility of naphthalene-related compounds in synthesizing a wide range of chemicals with possible applications in pharmaceuticals, materials science, and chemical synthesis (Gomaa & Ali, 2020).

Catalytic Oxidation:

  • Research into the catalytic oxidation of cyclohexene, as an example, showcases the complexity and potential of catalytic processes involving cyclohexyl components. These studies focus on achieving selective oxidation products, which is crucial for industrial applications, especially in the production of important intermediates for the chemical industry (Cao et al., 2018). Though not directly about "1-Cyanomethyl-4-cyclohexylnaphthalene," the principles of selective oxidation and catalysis may be relevant to its chemical manipulation or synthesis.

Hydrogen Storage and Delivery:

  • The exploration of organic compounds as hydrogen carriers, including cycloalkanes, underlines the importance of such structures in energy storage and transfer applications. This research could provide insights into how derivatives of cyclohexyl and naphthalene might be engineered or utilized in the context of renewable energy and hydrogen economy (Bourane et al., 2016).

Future Directions

1-Cyanomethyl-4-cyclohexylnaphthalene is used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards . Its future directions could involve its continued use in the preparation of Vedaprofen and other pharmaceutical compounds .

Mechanism of Action

Properties

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCDYMAGYWNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633258
Record name (4-Cyclohexylnaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-05-2
Record name 4-Cyclohexyl-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71109-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyclohexylnaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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